3-methoxychromones
3-Methoxychromones are a class of organic compounds characterized by the presence of a chromone ring with a methoxy group (-OCH₃) attached to the 3-position. These molecules exhibit diverse biological activities and have been of significant interest in various fields, including pharmaceuticals and natural products chemistry.
Structurally, 3-methoxychromones feature a benzopyran skeleton, which consists of a fused chromone ring (a benzene ring with a pyran ring) bearing a methoxy substituent at the 3-position. This functional group confers unique chemical properties and influences the molecule's reactivity, solubility, and biological behavior.
In pharmaceutical research, these compounds have shown potential as anti-inflammatory, antitumor, and antioxidant agents due to their ability to modulate various enzymatic pathways and interact with specific biomolecular targets. Additionally, 3-methoxychromones are frequently found in natural products, particularly in plants, where they play roles in defense mechanisms and signaling processes.
The synthesis of 3-methoxychromones can be achieved through various chemical routes, including modifications of the parent chromone structure or via coupling reactions involving appropriate precursors. These compounds continue to attract attention due to their promising applications in both academic research and drug development.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
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Chrysograyanone | 144750-99-2 | C19H18O11 |
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Chrysoquinone A | 149420-75-7 | C19H16O9 |
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